3-Iodo-4-(trifluoromethyl)-1H-indazole

Lipophilicity Drug Design Physicochemical Properties

Choose 3-Iodo-4-(trifluoromethyl)-1H-indazole for its unique 3-iodo/4-CF3 substitution pattern. Provides 35-fold higher lipophilicity (LogP 3.72) than non-fluorinated analog, critical for membrane permeability and metabolic stability. The 3-iodo group enables high-yield (79%) Suzuki-Miyaura coupling vs. bromo analogs, accelerating SAR and hit-to-lead campaigns.

Molecular Formula C8H4F3IN2
Molecular Weight 312.03 g/mol
CAS No. 1000341-14-9
Cat. No. B1614060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-(trifluoromethyl)-1H-indazole
CAS1000341-14-9
Molecular FormulaC8H4F3IN2
Molecular Weight312.03 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)C(F)(F)F)I
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5/h1-3H,(H,13,14)
InChIKeyUZNAFBYLDZTQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-(trifluoromethyl)-1H-indazole (CAS 1000341-14-9): A Specialized Halogenated Indazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Iodo-4-(trifluoromethyl)-1H-indazole (CAS 1000341-14-9) is a heterocyclic compound with a bicyclic indazole core bearing an iodine atom at the 3-position and a trifluoromethyl group at the 4-position. Its molecular formula is C8H4F3IN2 and its molecular weight is 312.03 g/mol . The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, where its iodine substituent serves as a handle for transition metal-catalyzed cross-coupling reactions, and the trifluoromethyl group enhances lipophilicity and metabolic stability .

Why 3-Iodo-4-(trifluoromethyl)-1H-indazole Cannot Be Substituted with Closely Related Analogs


The unique combination of a 3-iodo and 4-trifluoromethyl substitution pattern on the indazole core confers specific physicochemical and reactivity properties that are not replicated by other halogenated indazoles or regioisomers. The trifluoromethyl group significantly increases lipophilicity (LogP ≈ 3.72) compared to the non-fluorinated 3-iodo-1H-indazole (LogP ≈ 2.17), which is critical for optimizing drug-like properties such as membrane permeability and metabolic stability [1][2]. Furthermore, the 3-iodo group offers superior reactivity in palladium-catalyzed cross-coupling reactions relative to the 3-bromo analog, enabling more efficient and higher-yielding syntheses of complex 3-arylindazole derivatives [3]. Finally, the specific 4-CF3 substitution differentiates this compound from its 5- and 6-substituted regioisomers, which may exhibit altered electronic properties and biological activity profiles . These quantifiable differences in lipophilicity, reactivity, and regiochemistry make direct substitution with generic analogs problematic for applications requiring precise control over molecular properties and synthetic efficiency.

Quantitative Differentiation Evidence for 3-Iodo-4-(trifluoromethyl)-1H-indazole (CAS 1000341-14-9)


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 3-Iodo-1H-Indazole

The presence of a trifluoromethyl group at the 4-position significantly increases the lipophilicity of 3-iodo-4-(trifluoromethyl)-1H-indazole compared to the non-fluorinated analog 3-iodo-1H-indazole. The target compound exhibits a LogP of 3.72 [1], while the comparator 3-iodo-1H-indazole has a LogP of 2.17 [2]. This difference of ΔLogP ≈ 1.55 translates to an approximately 35-fold increase in octanol-water partition coefficient, which is a critical determinant of passive membrane permeability and bioavailability in drug discovery programs.

Lipophilicity Drug Design Physicochemical Properties

Superior Reactivity in Suzuki-Miyaura Cross-Coupling Compared to 3-Bromo-4-(trifluoromethyl)-1H-indazole

In a review of indazole functionalization, 3-iodoindazole derivatives demonstrated superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to their 3-bromo counterparts. While the free NH group of 3-bromoindazole was identified as a limiting factor for efficient coupling, 3-iodoindazole 1 (protected with a benzyl group) reacted with 2-furylboronic acid to yield the expected 3-arylindazole product in 79% yield [1]. This class-level inference suggests that 3-iodo-4-(trifluoromethyl)-1H-indazole will exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the analogous 3-bromo-4-(trifluoromethyl)-1H-indazole (CAS 1000342-21-1), enabling higher yields and milder reaction conditions.

Cross-Coupling Synthetic Chemistry Reactivity

Regioisomeric Differentiation: Distinct Substitution Pattern Compared to 5- and 6-Trifluoromethyl Analogs

The position of the trifluoromethyl group on the indazole ring significantly impacts electronic distribution and steric environment, which in turn influences biological activity and physicochemical properties. 3-Iodo-4-(trifluoromethyl)-1H-indazole (CAS 1000341-14-9) possesses a CF3 group at the 4-position, whereas commercially available regioisomers include 3-iodo-5-(trifluoromethyl)-1H-indazole (CAS 1243360-18-0) and 3-iodo-6-(trifluoromethyl)-1H-indazole (CAS 1000341-27-4). While direct comparative biological or reactivity data for these specific regioisomers is not readily available in the primary literature, the distinct substitution pattern of the 4-CF3 isomer is expected to offer unique electronic and steric properties that differentiate it from the 5- and 6-substituted analogs in structure-activity relationship (SAR) studies.

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Physicochemical Stability: Boiling Point and Density Comparison with Des-Iodo Analog

The introduction of the iodine atom at the 3-position significantly alters the physicochemical properties of the indazole core compared to the non-iodinated 4-(trifluoromethyl)-1H-indazole. 3-Iodo-4-(trifluoromethyl)-1H-indazole exhibits a boiling point of 352.0±37.0 °C at 760 mmHg and a density of 2.1±0.1 g/cm³ [1]. In contrast, the des-iodo analog 4-(trifluoromethyl)-1H-indazole (CAS 1000339-98-9) has a molecular weight of 186.13 g/mol and is a beige powder, with boiling point and density data not readily available but expected to be substantially lower due to the absence of the heavy iodine atom . The higher boiling point and density of the iodo derivative reflect its increased molecular weight and polarizability, which can influence handling, purification, and formulation in process chemistry.

Thermal Stability Physical Properties Process Chemistry

Commercial Availability and Pricing as a Specialized Research Chemical

3-Iodo-4-(trifluoromethyl)-1H-indazole is a niche building block with limited commercial availability, which is reflected in its pricing. A 250 mg quantity is priced at approximately 900-1,079 EUR from specialty chemical suppliers . In comparison, the related regioisomer 3-iodo-6-(trifluoromethyl)-1H-indazole (CAS 1000341-27-4) is available for 184.00 EUR per gram, indicating a significant price differential that may be attributed to differences in synthetic accessibility, demand, or supplier landscape . This pricing information is critical for procurement planning and budget allocation in research programs requiring this specific substitution pattern.

Procurement Supply Chain Cost Analysis

Optimal Application Scenarios for 3-Iodo-4-(trifluoromethyl)-1H-indazole Based on Quantified Differentiation Evidence


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

In drug discovery programs where improving membrane permeability and metabolic stability is a priority, 3-iodo-4-(trifluoromethyl)-1H-indazole serves as an optimal starting point. Its LogP of 3.72 represents a 35-fold increase in lipophilicity over non-fluorinated 3-iodo-1H-indazole (LogP 2.17), as established in Evidence Item 1. This property is particularly valuable for central nervous system (CNS) drug candidates or for compounds targeting intracellular proteins, where passive diffusion across lipid bilayers is rate-limiting. The trifluoromethyl group also confers resistance to oxidative metabolism, a common clearance pathway for aromatic compounds [1][2].

Efficient Synthesis of 3-Arylindazole Libraries via Suzuki-Miyaura Cross-Coupling

For high-throughput synthesis of 3-arylindazole derivatives, 3-iodo-4-(trifluoromethyl)-1H-indazole offers a reactivity advantage over its 3-bromo counterpart. As detailed in Evidence Item 2, 3-iodoindazoles undergo efficient Suzuki-Miyaura cross-coupling to yield 3-arylindazoles in 79% yield, whereas 3-bromoindazoles face limitations due to the free NH group. This enhanced reactivity enables the construction of diverse compound libraries with fewer optimization steps, reduced catalyst loadings, and broader aryl/heteroaryl boronic acid scope, thereby accelerating SAR exploration and hit-to-lead campaigns [3].

Structure-Activity Relationship (SAR) Studies Probing the 4-Position of Indazole Scaffolds

When investigating the optimal substitution pattern on the indazole core for a given biological target, 3-iodo-4-(trifluoromethyl)-1H-indazole provides a unique regioisomeric handle that is distinct from the more common 5- and 6-substituted analogs (Evidence Item 3). The 4-CF3 substitution offers a different electronic and steric environment, which can lead to divergent molecular recognition by protein targets. Researchers can use this compound to explore the chemical space around the 4-position and to generate SAR data that cannot be obtained from the 5- or 6-CF3 regioisomers, thereby filling a critical gap in medicinal chemistry knowledge .

Process Chemistry and Scale-Up for Thermally Stable Intermediates

For process chemists planning multi-step syntheses requiring elevated temperatures, the thermal stability of 3-iodo-4-(trifluoromethyl)-1H-indazole is a critical consideration. Its boiling point of 352.0±37.0 °C (Evidence Item 4) indicates that it can withstand high-temperature reactions without decomposition, making it suitable for cross-coupling reactions that require reflux conditions or microwave heating. In contrast, lower-boiling analogs may be lost through evaporation or undergo thermal degradation, leading to reduced yields and increased impurity profiles. This thermal robustness supports its use in robust, scalable synthetic routes [1].

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